

# Literature review on the health benefits of (3S,8R,9R)-Isofalcarintriol

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## Compound of Interest

Compound Name: (3S,8R,9R)-Isofalcarintriol

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An In-Depth Technical Review on the Health Benefits of (3S,8R,9R)-Isofalcarintriol

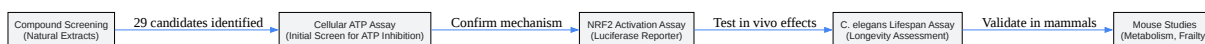
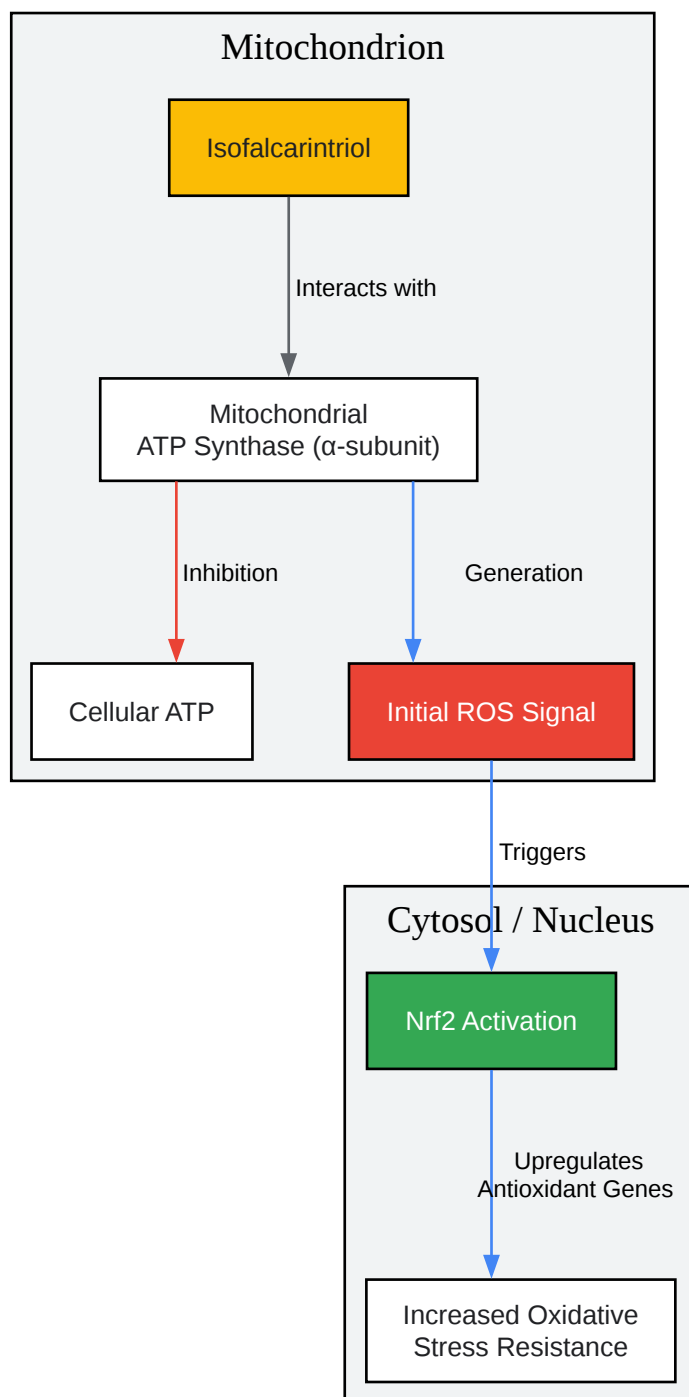
## Introduction

(3S,8R,9R)-Isofalcarintriol is a C17-polyacetylenic oxylipin, a naturally occurring compound predominantly found in the root of carrots (*Daucus carota*)[1][2][3]. As a member of the falcarinol-type polyacetylene family, it has garnered significant scientific interest for its diverse biological activities and potential therapeutic applications[1][4]. These compounds are recognized for their role in reducing the risk of inflammation and cancer[1][4]. Recent research has identified Isofalcarintriol as a potent agent in promoting longevity and healthspan in various model organisms, including the nematode *C. elegans* and mice[1][2][3]. This technical guide provides a comprehensive review of the current scientific literature on the health benefits of (3S,8R,9R)-Isofalcarintriol, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

## Mechanism of Action: Mitohormesis and Nrf2 Activation

The primary mechanism underlying the health benefits of Isofalcarintriol is attributed to the principle of mitohormesis. It initiates a mild stress signal in mitochondria, which in turn provokes a compensatory, beneficial response that enhances overall stress resistance and cellular health.

Isofalcarnitriol directly interacts with the  $\alpha$ -subunit of the mitochondrial ATP synthase, transiently impairing its function and reducing cellular ATP levels[2][3]. This mild inhibition of cellular respiration leads to a temporary and slight increase in mitochondrial reactive oxygen species (ROS)[1]. This initial ROS signal acts as a trigger for the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, ultimately leading to increased long-term oxidative stress resistance[1][5].



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